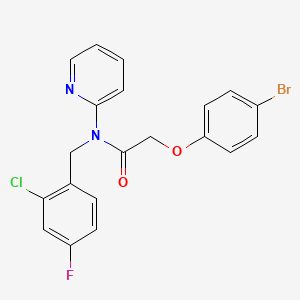![molecular formula C24H24FN3O3 B11317087 1-(azepan-1-yl)-2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B11317087.png)
1-(azepan-1-yl)-2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including an azepane ring, a fluorophenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a Heck reaction or a similar coupling reaction to attach the fluorophenyl group to the oxadiazole ring.
Attachment of the azepane ring: This can be done through nucleophilic substitution or other suitable reactions to introduce the azepane moiety.
Final assembly: The final step involves linking the various fragments together, often through etherification or esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of fluorine.
1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(AZEPAN-1-YL)-2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE may impart unique properties such as increased lipophilicity, altered electronic characteristics, and potential for specific biological interactions.
Propiedades
Fórmula molecular |
C24H24FN3O3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-[2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C24H24FN3O3/c25-19-12-9-18(10-13-19)11-14-22-26-24(27-31-22)20-7-3-4-8-21(20)30-17-23(29)28-15-5-1-2-6-16-28/h3-4,7-14H,1-2,5-6,15-17H2/b14-11+ |
Clave InChI |
YVYWBDQHDGUQRP-SDNWHVSQSA-N |
SMILES isomérico |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F |
SMILES canónico |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11317005.png)
![N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11317011.png)
![N,N-diethyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317013.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11317021.png)
![5-[(2-Chlorobenzyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317023.png)

![N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11317036.png)
![2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11317044.png)

![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11317069.png)
![3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11317078.png)
![4-bromo-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11317081.png)
![3-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11317082.png)
![N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11317085.png)
